molecular formula C21H21ClO10 B3028686 Peonidin-3-o-arabinoside chloride CAS No. 27214-74-0

Peonidin-3-o-arabinoside chloride

Cat. No.: B3028686
CAS No.: 27214-74-0
M. Wt: 468.8 g/mol
InChI Key: ZTQGIZPDDMLVHP-UHFFFAOYSA-N
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Description

Peonidin-3-o-arabinoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various plants. It is known for its vibrant purple color and is commonly isolated from plants such as Vaccinium myrtillus L. (bilberry) and other members of the Ericaceae family . This compound has garnered interest due to its potential health benefits and applications in various scientific fields.

Mechanism of Action

Target of Action

Peonidin-3-o-arabinoside chloride is a flavonol glycoside It’s known that flavonoids, in general, interact with a wide range of protein targets, including enzymes, receptors, and ion channels .

Mode of Action

It has been reported to have antioxidant activity . This suggests that it may interact with its targets to neutralize reactive oxygen species, thereby preventing oxidative damage to cells .

Biochemical Pathways

This compound is part of the anthocyanin class of flavonoids . Anthocyanins are synthesized via the phenylpropanoid pathway . The initial phase includes conversion of phenylalanine to 4-coumaryl CoA, which is catalyzed by phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL)

Pharmacokinetics

It’s known that the potential bioactivity of anthocyanidins like petunidin depends on its absorption, metabolism, and excretion in the human body .

Result of Action

This compound has been reported to have antioxidant activity . This suggests that it may help protect cells from damage caused by free radicals. Additionally, anthocyanidins like peonidin have shown potent inhibitory and apoptotic effects on cancer cells in vitro .

Action Environment

Like most anthocyanidins, this compound is pH-sensitive . It changes from red to blue as pH rises because anthocyanidins are highly conjugated chromophores. When the pH is changed, the extent of the conjugation (of the double bonds) is altered, which alters the wavelength of light energy absorbed by the molecule . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

Peonidin-3-o-arabinoside chloride plays a role in biochemical reactions, particularly as an anthocyanin. Anthocyanins are known for their antioxidant properties

Molecular Mechanism

Like most anthocyanidins, it is pH-sensitive, and changes from red to blue as pH rises because anthocyanidins are highly conjugated chromophores .

Preparation Methods

Synthetic Routes and Reaction Conditions

Peonidin-3-o-arabinoside chloride can be synthesized through a series of chemical reactions starting from peonidinThe reaction typically requires the use of catalysts and specific reaction conditions to ensure the successful attachment of the arabinose moiety .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources such as bilberries. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. This method ensures a high yield of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Peonidin-3-o-arabinoside chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Peonidin-3-o-arabinoside chloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Peonidin-3-o-arabinoside chloride is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:

  • Cyanidin-3-o-arabinoside chloride
  • Delphinidin-3-o-arabinoside chloride
  • Petunidin-3-o-arabinoside chloride
  • Malvidin-3-o-arabinoside chloride

These compounds share similar structures but differ in their glycosylation patterns and specific functional groups, leading to variations in their chemical properties and biological activities .

Properties

IUPAC Name

2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10.ClH/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20;/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQGIZPDDMLVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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